molecular formula C23H31N3O5 B11231118 N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B11231118
M. Wt: 429.5 g/mol
InChI Key: PKGYQCRIAJMZIF-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl and piperidinyl groups

Properties

Molecular Formula

C23H31N3O5

Molecular Weight

429.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetamide

InChI

InChI=1S/C23H31N3O5/c1-16-7-9-25(10-8-16)13-18-12-19(27)22(31-4)14-26(18)15-23(28)24-17-5-6-20(29-2)21(11-17)30-3/h5-6,11-12,14,16H,7-10,13,15H2,1-4H3,(H,24,28)

InChI Key

PKGYQCRIAJMZIF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactionsThe final step often involves the acylation of the intermediate compound to form the desired acetamide .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives .

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is unique due to its combination of methoxyphenyl and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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